4-Iodothieno[2,3-d]pyrimidine
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Overview
Description
4-Iodothieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by the presence of an iodine atom at the fourth position of the thieno[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodothieno[2,3-d]pyrimidine typically involves the iodination of thieno[2,3-d]pyrimidine derivatives. One common method includes the following steps:
Formation of Thieno[2,3-d]pyrimidine Core: The thieno[2,3-d]pyrimidine core can be synthesized by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Iodothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted thienopyrimidine derivatives, which can have various functional groups attached to the thieno[2,3-d]pyrimidine core.
Scientific Research Applications
4-Iodothieno[2,3-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of enzymes such as phosphoinositide 3-kinase (PI3K) and protein kinases.
Biological Studies: The compound is studied for its potential anticancer, anti-inflammatory, and antiviral activities.
Chemical Biology: It serves as a probe for studying biological pathways and molecular interactions.
Material Science: The compound can be used in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 4-Iodothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a PI3K inhibitor, it binds to the ATP-binding site of the enzyme, preventing its activity and thereby inhibiting downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine: The parent compound without the iodine substitution.
4-Chlorothieno[2,3-d]pyrimidine: A similar compound with a chlorine atom instead of iodine.
Thieno[3,2-d]pyrimidine: A structural isomer with different positioning of the nitrogen atoms in the pyrimidine ring.
Uniqueness
4-Iodothieno[2,3-d]pyrimidine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in coupling reactions and can also affect its binding affinity to molecular targets, making it a valuable scaffold in drug design .
Properties
CAS No. |
18740-27-7 |
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Molecular Formula |
C6H3IN2S |
Molecular Weight |
262.07 g/mol |
IUPAC Name |
4-iodothieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C6H3IN2S/c7-5-4-1-2-10-6(4)9-3-8-5/h1-3H |
InChI Key |
PACMVEZTMGSGNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C(=NC=N2)I |
Origin of Product |
United States |
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